

# Application Note: UPLC Analysis of Gefitinib Process Impurities

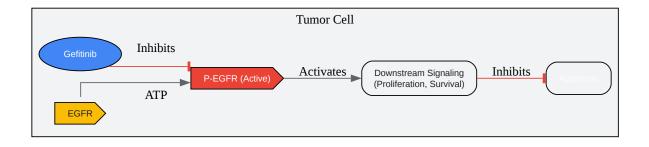
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#### Introduction

Gefitinib is an orally active and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] The synthesis of Gefitinib is a multi-step process that can result in the formation of various process-related impurities.[2][3][4] Regulatory bodies require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product.[3] This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of known process impurities in Gefitinib bulk drug substance.

#### Signaling Pathway of Gefitinib

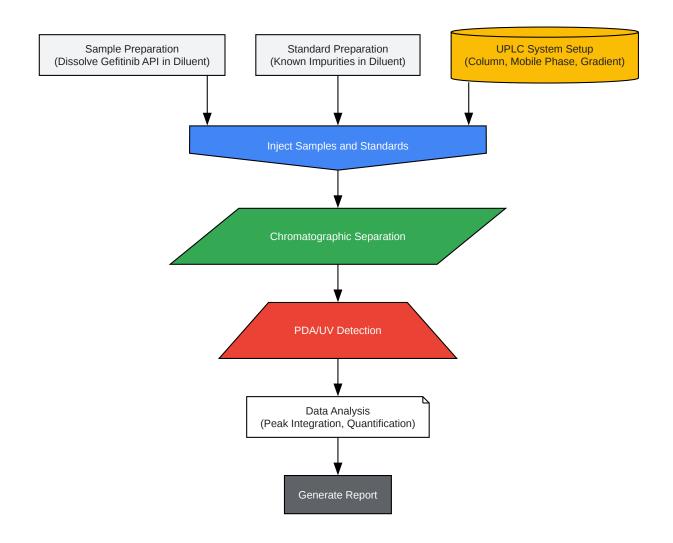


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Caption: Mechanism of action of Gefitinib.

## **Experimental Workflow**



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Caption: Workflow for UPLC analysis of Gefitinib impurities.

# **UPLC Method Protocol**



This protocol provides a sensitive and specific UPLC method for the determination of process-related impurities in Gefitinib.

## 1.1. Chromatographic Conditions

Parameter	Value
Column	ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Detection Wavelength	250 nm
Injection Volume	4 μL
Diluent	Acetonitrile:Water (50:50, v/v)

## 1.2. Gradient Program

Time (min)	% Mobile Phase A	Mobile Phase A % Mobile Phase B	
0.0	95	5	
1.0	95	5	
5.0	10	90	
6.0	10	90	
6.1	95	5	
8.0	95	5	

## 1.3. Preparation of Solutions



- Standard Solution: Prepare a stock solution of each known impurity in the diluent. Further dilute to a final concentration suitable for quantification (e.g., 6.0 ppm).[5]
- Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug substance in the diluent to achieve a final concentration of 5 mg/mL.[5]

# **Potential Process Impurities**

The manufacturing process of Gefitinib may lead to the formation of several impurities. The accurate synthesis of reference standards for these impurities is crucial for the development of robust analytical methods for their detection and quantification.[6] Some of the potential process-related and genotoxic impurities include:

- 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib: An impurity where the chloro and fluoro groups on the aniline moiety are transposed.[6]
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine: An N-alkylated impurity that can form in the final step of some synthesis routes.[7]
- 4-(3-chloropropyl) Morpholine: A key starting material (KSM-02) that can be carried through the process.[5]
- 3-Chloro-4-fluoroaniline: A key intermediate used in the synthesis.[5][6]
- 4-Chloroaniline: A potential impurity from starting materials or side reactions.[5]
- 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline: An impurity identified as Impurity-1 in some studies.[8]
- N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine N-oxide: An N-oxide impurity.[8]

# **Method Validation Summary**

The described UPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.



## 3.1. Specificity

The method is specific for the analysis of Gefitinib and its process impurities. The peaks for all known impurities are well-resolved from the main Gefitinib peak and from each other.

## 3.2. Linearity, LOD, and LOQ

The method demonstrates excellent linearity over the tested concentration range for Gefitinib and its process-related impurities.[3][9]

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r²)	LOD (µg/mL)	LOQ (µg/mL)
Gefitinib	25 - 500	> 0.999	0.012 - 0.033	0.04 - 0.10
Process Impurities	0.1 - 2.0	> 0.999	0.012 - 0.033	0.04 - 0.10

Note: The LOD and LOQ values are presented as a range as they can vary slightly for different impurities.[9]

#### 3.3. Accuracy and Precision

The accuracy of the method was confirmed by recovery studies, with recovery values for Gefitinib and its impurities falling within the range of 95.99% to 100.55%.[9] The precision of the method, expressed as the relative standard deviation (RSD), was found to be less than 3%. [9]

# Conclusion

The UPLC method detailed in this application note is rapid, sensitive, specific, and robust for the separation and quantification of process-related impurities in Gefitinib bulk drug substance. This method is suitable for routine quality control analysis in a pharmaceutical setting, ensuring the purity and safety of the final product. The utilization of UPLC technology allows for high resolution and throughput, significantly reducing the time required for method development and analysis.



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